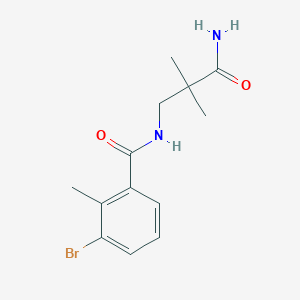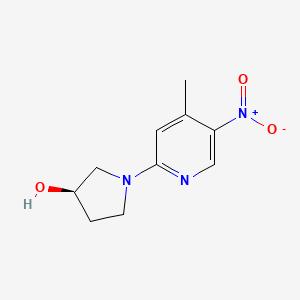![molecular formula C15H22N2O2 B6629137 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6629137.png)
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea, also known as BHU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHU belongs to the class of urea-based compounds and is known to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea is not fully understood. However, it is known to act on the endogenous opioid system in the brain, which is involved in the regulation of pain and mood. This compound has been shown to activate the mu, delta, and kappa opioid receptors in the brain, which are known to play a role in pain perception and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to activate the endogenous opioid system in the brain, which is involved in the regulation of pain and mood. This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. This compound has also been shown to exhibit good stability and solubility in water. However, this compound has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo, which can make it difficult to study its long-term effects. This compound can also exhibit some variability in its effects depending on the animal model used, which can make it difficult to compare results across studies.
Direcciones Futuras
For the study of 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea include investigating its potential to treat other neurological disorders and optimizing its pharmacokinetics.
Métodos De Síntesis
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea can be synthesized using a multistep process that involves the reaction of cyclohexylamine with benzyl isocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the reduced intermediate with formaldehyde to yield this compound. This synthesis method has been optimized to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activity in animal models. This compound has also been investigated for its potential to treat neuropathic pain, as it has been shown to activate the endogenous opioid system in the brain. This compound has also been studied for its potential to treat depression, as it has been shown to increase the levels of serotonin and norepinephrine in the brain.
Propiedades
IUPAC Name |
1-benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-11-13-8-4-5-9-14(13)17-15(19)16-10-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBXSVNTTRKTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B6629065.png)
![4,4-Dimethyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-2-ol](/img/structure/B6629073.png)

![4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile](/img/structure/B6629077.png)
![2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B6629088.png)

![2-Chloro-4-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B6629095.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide](/img/structure/B6629101.png)
![tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate](/img/structure/B6629111.png)

![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B6629119.png)
![4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6629120.png)

![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B6629129.png)
